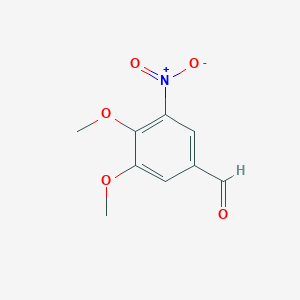

3,4-Dimethoxy-5-nitrobenzaldehyde

Descripción

Current Research Landscape Pertaining to 3,4-Dimethoxy-5-nitrobenzaldehyde

The current research landscape for this compound is primarily centered on its role as a synthetic intermediate. While it may not be the subject of a large volume of standalone studies, its importance is evident from its inclusion in synthetic pathways for more complex target molecules, particularly in the pharmaceutical field.

A key area of recent interest is the optimization of its synthesis. A 2020 patent, for example, details a high-yield synthesis method from 3,4-dimethoxybenzaldehyde (B141060), highlighting an ongoing interest in making this compound readily accessible for further research and development. chemicalbook.com

Research on related compounds provides strong contextual evidence for the utility of this compound. For example, the demethylation of the closely related 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-nitrovanillin) leads to 3,4-dihydroxy-5-nitrobenzaldehyde (B193609). google.com This dihydroxy compound is a critical intermediate in the synthesis of Entacapone, a medication used in the treatment of Parkinson's disease. google.comgoogle.com Given these established pathways, current research implicitly positions this compound as a valuable precursor or analogue for creating libraries of catechol-O-methyltransferase (COMT) inhibitors and other pharmaceutically relevant scaffolds.

Broader Context within Specialized Chemical Fields

Within specialized chemical fields, this compound is most prominently situated within medicinal chemistry and process chemistry.

In medicinal chemistry , it serves as a key building block. Its structural framework is related to several important pharmacophores. The precursor, 3,4-dimethoxybenzaldehyde, is an intermediate for a variety of drugs, including the antihypertensive agent prazosin (B1663645) and the anti-allergic drug tranilast. chemicalbook.com Furthermore, the structurally similar 3,4,5-trimethoxybenzaldehyde (B134019) is a known intermediate for the synthesis of the antibacterial drug trimethoprim. wikipedia.org This establishes a clear pattern of substituted benzaldehydes being pivotal in the development of pharmaceuticals. The presence of the nitro group on this compound offers a synthetic handle for further chemical modifications, such as reduction to an amine, which can then be used to build more complex heterocyclic systems or to introduce other functional groups.

In process chemistry , the focus is on developing efficient and scalable methods for the synthesis of valuable intermediates like this compound. The development of high-yield nitration procedures is a testament to its industrial relevance. chemicalbook.com Efficiently producing this compound ensures a steady supply for multi-step syntheses of active pharmaceutical ingredients (APIs), where cost, purity, and yield are of paramount importance.

Structure

3D Structure

Propiedades

IUPAC Name |

3,4-dimethoxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-8-4-6(5-11)3-7(10(12)13)9(8)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUWQZZKSKEHCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,4 Dimethoxy 5 Nitrobenzaldehyde

Nitration Protocols of 3,4-Dimethoxybenzaldehyde (B141060)

The direct nitration of 3,4-dimethoxybenzaldehyde (veratraldehyde) presents a primary route for the synthesis of 3,4-Dimethoxy-5-nitrobenzaldehyde. This section details the optimization of reaction conditions, studies on regioselectivity, and purification techniques.

Reaction Conditions and Catalytic Systems Optimization

The nitration of 3,4-dimethoxybenzaldehyde is typically achieved using a mixture of nitric acid and a co-acid, often in an organic solvent. chemicalbook.comfrontiersin.org Research has focused on optimizing these conditions to improve yield and selectivity.

One established method involves dissolving 3,4-dimethoxybenzaldehyde in glacial acetic acid and slowly adding concentrated nitric acid at room temperature. chemicalbook.com This process, followed by stirring for 12 hours, has been reported to yield the desired product at a high rate of 98%. chemicalbook.com The reaction is monitored by thin-layer chromatography (TLC) to ensure completion. chemicalbook.com

Alternative approaches have explored the use of different catalytic systems and solvents to enhance the reaction's efficiency and environmental friendliness. frontiersin.org For instance, the use of aqueous sodium dodecylsulfate with dilute nitric acid at room temperature has been investigated as a milder medium for nitrating aromatic compounds, aiming for high regioselectivity. rsc.org While traditional methods often rely on highly acidic and corrosive mixed acid systems, newer protocols aim to reduce waste and improve safety. frontiersin.org

Table 1: Nitration of 3,4-Dimethoxybenzaldehyde

| Reactant | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 3,4-Dimethoxybenzaldehyde | Concentrated Nitric Acid | Glacial Acetic Acid | Room Temperature | 12 h | 98% |

This table summarizes a high-yield synthesis of this compound.

Regioselectivity and Isomer Formation Studies

The directing effects of the methoxy (B1213986) groups on the benzene (B151609) ring are crucial in determining the position of nitration. The two methoxy groups at positions 3 and 4 are ortho-para directing. Electrophilic aromatic substitution, such as nitration, is therefore expected to occur at positions ortho or para to these groups. youtube.com In the case of 3,4-dimethoxybenzaldehyde, the positions available for substitution are 2, 5, and 6.

The primary product of the nitration of 3,4-dimethoxybenzaldehyde is the 5-nitro isomer. This is due to the electronic and steric effects of the substituents. The aldehyde group is a meta-directing group, which deactivates the ring, particularly at the ortho and para positions. The methoxy groups, being activating and ortho-para directing, will primarily direct the incoming nitro group to the available ortho and para positions. The 5-position is ortho to the 4-methoxy group and meta to the 3-methoxy and aldehyde groups, making it the most electronically favored position for substitution.

Studies on the nitration of similar compounds, such as 1,2-dialkoxybenzenes, have shown that dinitration can proceed with high regioselectivity, often yielding the 4,5-dinitro product. nih.gov While this article focuses on mononitration, these findings highlight the strong directing influence of alkoxy groups. The regioselectivity of nitration can be influenced by factors such as the solvent and the specific nitrating agent used. nih.gov For example, the nitration of 2,5-dimethoxybenzaldehyde (B135726) can yield a mixture of 3,6-dimethoxy-2-nitrobenzaldehyde (B174978) and 2,5-dimethoxy-4-nitrobenzaldehyde, with the ratio depending on the reaction conditions. tandfonline.com

Purification Techniques for Synthesized Products

Following the synthesis, purification of this compound is essential to remove unreacted starting materials and isomeric byproducts. A common method involves pouring the reaction mixture into a large volume of water, which causes the product to precipitate as a pale yellow solid. chemicalbook.com This solid is then collected by filtration and washed repeatedly with water to remove residual acid and other water-soluble impurities. chemicalbook.com

Further purification can be achieved through recrystallization. hkedcity.netivypanda.com Solvents such as ethanol (B145695) are often used for this purpose. hkedcity.netivypanda.com The crude product is dissolved in a minimal amount of hot solvent and then allowed to cool slowly, promoting the formation of pure crystals. The purity of the final product can be confirmed by techniques such as melting point determination and spectroscopic analysis.

Synthesis from 5-Nitrovanillin (B156571) Precursors

An alternative and widely used synthetic route to this compound involves the methylation of 5-nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde). wikipedia.org

Methylation and Alkylation Strategies for Vanillin (B372448) Derivatives

5-Nitrovanillin, which can be prepared by the nitration of vanillin, serves as a key precursor. nih.govgoogle.com The hydroxyl group at the 4-position of 5-nitrovanillin can be methylated to yield the target compound.

A highly effective method for this methylation is the reaction of the potassium salt of 5-nitrovanillin with dimethyl sulfate (B86663). wikipedia.org Due to the low solubility of 5-nitrovanillin in water, its more soluble potassium salt is used. wikipedia.org This reaction proceeds with a high yield, reported to be around 91%. wikipedia.org

Other alkylation strategies can also be employed for vanillin derivatives, though methylation is the specific transformation required for the synthesis of this compound from 5-nitrovanillin.

Table 2: Methylation of 5-Nitrovanillin

| Reactant | Reagent | Product | Yield |

|---|---|---|---|

| Potassium salt of 5-Nitrovanillin | Dimethyl Sulfate | This compound | 91% |

This table illustrates the high-yield methylation of 5-nitrovanillin to produce this compound. wikipedia.org

Mechanistic Investigations of Functional Group Transformations

The methylation of the hydroxyl group in 5-nitrovanillin is a classic example of a Williamson ether synthesis. The reaction proceeds via a nucleophilic substitution mechanism. The hydroxyl group of 5-nitrovanillin is first deprotonated by a base (in this case, forming the potassium salt) to create a more nucleophilic phenoxide ion. This phenoxide ion then acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulfate. The sulfate group acts as a good leaving group, facilitating the formation of the ether linkage.

The presence of the nitro group on the aromatic ring can influence the reactivity of the hydroxyl group. The electron-withdrawing nature of the nitro group increases the acidity of the phenolic proton, making it easier to deprotonate. This facilitates the formation of the phenoxide ion, which is a key step in the methylation process.

Demethylation and Dealkylation Routes to Related Structures

The conversion of this compound and its analogues to catechol derivatives, such as 3,4-dihydroxy-5-nitrobenzaldehyde (B193609), is a critical transformation. This dealkylation, specifically the cleavage of stable aryl methyl ether bonds, is essential for creating intermediates used in the synthesis of pharmaceuticals like Entacapone. google.comgoogle.com The process, however, requires robust chemical methods due to the high C-O bond dissociation energy of aryl alkyl ethers. acs.org

The O-demethylation of aryl methyl ethers is a fundamental reaction in organic synthesis, often employed for deprotection or functional group interconversion. rsc.org A variety of reagents and strategies have been developed to cleave the particularly stable aryl-O-methyl bond. rsc.org These methods can be broadly categorized into those utilizing strong acids, Lewis acids, or nucleophilic/basic conditions. acsgcipr.org

Strong Brønsted acids such as hydrobromic acid (HBr) and hydrochloric acid (HCl) are commonly used. rsc.orgresearchgate.net For instance, refluxing 5-nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde), a closely related compound, with concentrated hydrobromic acid in acetic acid yields 3,4-dihydroxy-5-nitrobenzaldehyde. prepchem.com The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the bromide anion on the methyl group. chem-station.com However, these harsh conditions can lead to decomposition of the starting material or product. google.com

Lewis acids represent another major class of reagents for demethylation. Boron tribromide (BBr₃) is a highly effective, albeit aggressive, reagent that readily cleaves aryl methyl ethers even at low temperatures. acs.orgchem-station.com Other Lewis acids like aluminum chloride (AlCl₃), often in combination with a soft nucleophile like ethanethiol, have been used for selective demethylation, even in the presence of sensitive functional groups like aldehydes. rsc.org

Alternative methods include the use of alkyl thiols under basic conditions, which avoids the need for strong acids. chem-station.com Another approach involves using iodocyclohexane (B1584034) in a polar aprotic solvent like N,N-Dimethylformamide (DMF). rsc.orgresearchgate.net

| Reagent Class | Specific Reagents | Typical Conditions | Reference |

| Brønsted Acids | Hydrobromic acid (HBr), Hydrochloric acid (HCl) | Reflux, often with acetic acid | google.comrsc.orgprepchem.comchem-station.com |

| Lewis Acids | Boron tribromide (BBr₃), Aluminum chloride (AlCl₃), Zinc chloride (ZnCl₂) | Low to elevated temperatures, often in chlorinated solvents | google.comrsc.orgresearchgate.netchem-station.com |

| Thiol-Based | Ethanethiol (EtSH) with NaOH, 1-Dodecanethiol in NMP | Elevated temperatures | chem-station.com |

| Iodide-Based | Iodocyclohexane in DMF, Magnesium Iodide (MgI₂) | Reflux, solvent-free conditions for MgI₂ | rsc.orgresearchgate.netnih.gov |

Lewis acids are instrumental in the dealkylation of aryl methyl ethers by activating the ether oxygen, thereby facilitating the cleavage of the C-O bond. researchgate.net Strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃) are highly effective. chem-station.com The mechanism with BBr₃ involves the formation of a complex between the lone pair of the ether oxygen and the empty orbital of the boron atom. This creates a formal positive charge on the oxygen, making the methyl group susceptible to nucleophilic attack by a bromide ion. chem-station.com

Aluminum halides (e.g., AlCl₃, AlBr₃) are also widely used and can be paired with soft nucleophiles like thiols to enhance their effectiveness. rsc.org The combination of AlCl₃ and ethanethiol, for example, allows for selective demethylation with yields up to 98%. rsc.org A surprising and effective reagent for the dealkylation of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde (B64345) to 3,4-dihydroxy-5-nitrobenzaldehyde is a combination of zinc chloride (a Lewis acid), water, and hydrogen chloride. google.comgoogle.com This was an unexpected finding, as ZnCl₂ is a milder Lewis acid, yet it proved efficient in promoting this specific dealkylation. google.com Lewis acids can also dramatically accelerate ether bond cleavage when used in conjunction with transition metals like nickel. nih.gov

A significant challenge in the demethylation of nitro-substituted catechols is managing the formation of impurities and achieving high product purity. When using strong acid methods, particularly with HBr, side reactions can occur. A specific issue is the formation of ring-brominated impurities, such as 2-bromo-3,4-dihydroxy-5-nitrobenzaldehyde, alongside unspecified brownish-black impurities. google.comgoogle.com

Furthermore, both HCl- and HBr-based methods face a common problem: pushing the reaction to completion to consume all the starting material often leads to a significant increase in the amount of these impurities and decomposition products. google.comgoogle.com Conversely, if the demethylation is incomplete, the final product becomes contaminated with the starting material (e.g., 4-hydroxy-3-methoxy-5-nitrobenzaldehyde). This impurity is very difficult to remove from the desired 3,4-dihydroxy-5-nitrobenzaldehyde, rendering the product less suitable for subsequent high-purity applications like pharmaceutical synthesis. google.comgoogle.com While methods using reagents like lithium hydroxide (B78521) and thiophenol can be driven to completion without decomposition, they introduce challenges related to cost and recycling of reagents, making them less ideal for large-scale industrial use. google.comgoogle.com

Green Chemistry Approaches in this compound Synthesis

The traditional synthesis of this compound involves the nitration of veratraldehyde (3,4-dimethoxybenzaldehyde). chemicalbook.com A typical laboratory method uses a mixture of concentrated nitric acid and glacial acetic acid. chemicalbook.com While effective, conventional nitration methods often rely on highly corrosive and hazardous mixed acids (sulfuric and nitric acid), which generate large quantities of waste and can suffer from poor regioselectivity. nih.gov

In response to growing environmental concerns, green chemistry principles are being applied to develop more benign nitration protocols. These modern approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency. researchgate.net

Key green strategies applicable to the synthesis of this compound include:

Use of Solid-Supported Reagents: Replacing corrosive liquid acids with solid acid catalysts or supported nitrating agents can simplify product isolation and catalyst recycling. researchgate.netsibran.ru For example, bismuth nitrate (B79036) supported on solid carriers like silica (B1680970) gel or clay has been used for the nitration of aromatic compounds under environmentally benign conditions. sibran.ru

Alternative Activation Methods: Non-traditional energy sources like microwave irradiation and ultrasound can significantly accelerate reaction rates, often leading to higher yields and reduced energy consumption compared to conventional heating. nih.govresearchgate.net

Catalyst- and Solvent-Free Conditions: The development of methods that use dilute aqueous nitric acid as both the nitrating source and a self-catalyst eliminates the need for co-catalysts and organic solvents, thus preventing considerable toxic waste. nih.gov

Milder Nitrating Agents: The use of alternative nitrating systems, such as sodium nitrite (B80452) with peroxy compounds (e.g., H₂O₂, oxone) as catalysts, offers an environmentally safer and economically viable route, avoiding mineral acids altogether.

One patented method highlights that the direct nitration of veratraldehyde is a milder and higher-yielding reaction compared to the nitration of veratric acid, presenting a more environmentally friendly pathway. google.com These greener approaches not only minimize the environmental impact but also enhance the safety and efficiency of synthesizing nitro compounds like this compound. nih.govgoogle.com

Chemical Reactivity and Derivatization of 3,4 Dimethoxy 5 Nitrobenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a primary site for a variety of chemical transformations, including condensation, reduction, and oxidation reactions.

The aldehyde functional group of 3,4-Dimethoxy-5-nitrobenzaldehyde readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. researchgate.netderpharmachemica.com This reaction involves the nucleophilic addition of the amine to the electrophilic aldehyde carbon, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) group. ijmcmed.org The stability of the resulting Schiff base is often enhanced by the aromatic nature of the aldehyde, which allows for an effective conjugation system. researchgate.net

The general mechanism proceeds through an unstable intermediate called a carbinolamine, which then dehydrates. ijmcmed.org The reaction is typically catalyzed by either acid or base. While Schiff bases derived from aliphatic aldehydes can be unstable and prone to polymerization, those from aromatic aldehydes like this compound are generally more stable. researchgate.net A related compound, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (nitrovanillin), is noted to be reactive towards amines, forming corresponding Schiff bases. researchgate.netresearchgate.net This reactivity is analogous to that expected for this compound.

Interactive Table: Examples of Schiff Base Formation

| Reactant A | Reactant B (Primary Amine) | Product (Schiff Base) |

|---|---|---|

| This compound | Aniline | N-(3,4-Dimethoxy-5-nitrobenzylidene)aniline |

| This compound | 4-Chloroaniline | N-(3,4-Dimethoxy-5-nitrobenzylidene)-4-chloroaniline |

The aldehyde group can be selectively reduced to a primary alcohol or converted into an amine through reductive amination.

Reduction to Alcohol: The aldehyde can be reduced to the corresponding primary alcohol, (3,4-Dimethoxy-5-nitrophenyl)methanol. This transformation can be achieved using various reducing agents.

Interactive Table: Reduction Products of the Aldehyde Moiety

| Reaction Type | Reagents | Product |

|---|---|---|

| Reduction to Alcohol | Sodium Borohydride (B1222165) (NaBH₄) | (3,4-Dimethoxy-5-nitrophenyl)methanol |

The aldehyde group of this compound can be oxidized to a carboxylic acid group, yielding 3,4-Dimethoxy-5-nitrobenzoic acid. A variety of oxidizing agents can accomplish this transformation under mild conditions, often with high efficiency and chemoselectivity. organic-chemistry.org

Several methods are available for the oxidation of aromatic aldehydes:

Oxone: This reagent can be used as the sole oxidant in a simple and mild protocol. organic-chemistry.org

Sodium perborate (B1237305) in acetic acid: This system is effective for the oxidation of aromatic aldehydes to their corresponding carboxylic acids. organic-chemistry.org

N-Hydroxyphthalimide (NHPI): In the presence of oxygen, NHPI can act as an organocatalyst for the aerobic oxidation of aldehydes. organic-chemistry.org

Vanadyl acetylacetonate (B107027) (VO(acac)₂): This compound catalyzes the oxidation of aromatic aldehydes with hydrogen peroxide as the oxidant, offering functional-group compatibility. organic-chemistry.org

These methods provide viable routes to synthesize 3,4-Dimethoxy-5-nitrobenzoic acid, a valuable intermediate in its own right.

Transformations Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. It can also be readily reduced to an amino group.

The reduction of the nitro group to a primary amino group is a fundamental transformation in organic synthesis. beilstein-journals.org This reaction converts this compound into 5-Amino-3,4-dimethoxybenzaldehyde. Catalytic hydrogenation is a common method for this reduction, but other reagents are also effective. google.com

Common methods for nitro group reduction include:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) with a hydrogen source. google.com

Metal-free Reduction: A combination of trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine like triethylamine (B128534) can efficiently reduce aromatic nitro compounds to anilines under mild conditions. beilstein-journals.orggoogle.com This method has been successfully applied in continuous-flow systems, offering high yields and purity. beilstein-journals.org

Other Reducing Agents: Metals like zinc or tin, as well as reagents like sodium borohydride in the presence of a catalyst, can also be employed. google.com

The selective reduction of the nitro group in the presence of the aldehyde is a key consideration. While catalytic hydrogenation can sometimes lead to the reduction of both functional groups, specific catalysts and conditions can be chosen to favor the reduction of the nitro group. For instance, the use of trichlorosilane is known for its chemoselectivity. beilstein-journals.org

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, on the ring. masterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

For an SNAr reaction to occur on this compound, a suitable leaving group would need to be present on the aromatic ring, typically positioned ortho or para to an activating group. In the structure of this compound, the nitro group is a powerful activating group. If a good leaving group (e.g., a halide) were present at the C2 or C6 position (ortho to the nitro group), the ring would be highly susceptible to attack by nucleophiles like alkoxides or amines. libretexts.org

The methoxy (B1213986) groups at positions 3 and 4 are electron-donating by resonance but are not typically displaced as leaving groups in SNAr reactions. The nitro group at C5, along with the aldehyde at C1, strongly deactivates the ring, making the positions ortho and para to the nitro group (C2, C4, and C6) more electrophilic. However, without a leaving group at one of these activated positions, the SNAr reaction is not a primary pathway for this specific molecule. The discussion remains theoretical unless a derivative with a leaving group is considered.

Reactivity of the Methoxy Groups and their Cleavage

The methoxy groups on the aromatic ring of this compound are generally stable but can be cleaved under specific, often harsh, reaction conditions to yield the corresponding dihydroxy derivative. The electron-withdrawing nature of the nitro and aldehyde groups deactivates the ring towards electrophilic aromatic substitution, but it can influence the reactivity of the methoxy groups towards nucleophilic cleavage.

The cleavage of aryl methyl ethers is a critical transformation in organic synthesis, particularly in the context of natural product synthesis and the unmasking of phenol (B47542) functionalities. Common reagents for this demethylation process include strong protic acids like HBr and HI, or Lewis acids such as BBr₃. For substrates with multiple sensitive functional groups, milder and more selective methods are often required.

While specific studies detailing the cleavage of both methoxy groups in this compound are not extensively documented in readily available literature, analogous transformations on similar structures provide insight. For instance, the cleavage of related substituted aromatic ethers has been achieved using various reagents. A patented method describes the cleavage of the related compound, 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde (B64345), to 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) using a reagent system comprising zinc chloride, water, and hydrogen chloride. google.comgoogle.com This suggests that a similar Lewis acid-promoted approach could be viable for cleaving the dimethoxy analogue. The reaction proceeds by coordination of the Lewis acid to the ether oxygen, making the methyl group susceptible to nucleophilic attack by a halide ion.

| Reagent Class | Specific Examples | General Conditions |

|---|---|---|

| Strong Protic Acids | HBr, HI | High temperatures, often in acetic acid |

| Lewis Acids | BBr₃, BCl₃, AlCl₃, ZnCl₂/HCl | Anhydrous conditions, often at low temperatures (e.g., BBr₃) or elevated temperatures (e.g., ZnCl₂) google.comgoogle.com |

| Thiolate Reagents | 2-(Diethylamino)ethanethiol, Thiophenol/LiOH | Often in polar aprotic solvents like DMF or NMP google.com |

Synthesis of Complex Organic Architectures Utilizing this compound as a Building Block

The aldehyde functional group is the primary reactive site in this compound for building molecular complexity. It readily participates in condensation and addition reactions, allowing for the elongation of carbon chains and the formation of new ring systems.

Heterocyclic Compound Synthesis

The aldehyde functionality serves as a key electrophile in cyclocondensation reactions to form a variety of heterocyclic structures. These reactions often involve a multi-component approach where the aldehyde reacts with a compound containing an active methylene (B1212753) group and a nucleophile.

One prominent example is the synthesis of isoxazol-5(4H)-ones. In a three-component reaction, this compound can be condensed with a β-ketoester (like ethyl acetoacetate) and hydroxylamine (B1172632) hydrochloride. clockss.org This process, often catalyzed by a weak base such as 2-aminopyridine (B139424) in an aqueous medium, proceeds through initial formation of a 2-arylidene intermediate, followed by attack of hydroxylamine and subsequent intramolecular cyclization to yield the isoxazole (B147169) ring. clockss.org

Another important class of reactions involves the formation of Schiff bases (imines) through condensation with primary amines. ijmcmed.orgresearchgate.netslideshare.net These Schiff bases are not only stable, conjugated systems in their own right but also crucial intermediates for the synthesis of other heterocycles. For example, a Schiff base formed from an amino alcohol can undergo subsequent intramolecular cyclization to form oxazolidines, a core structure in many bioactive molecules. nih.gov The reaction of this compound with 5-substituted-4-amino-1,2,4-triazol-3-one compounds, catalyzed by acetic acid in ethanol (B145695), leads to the formation of novel Schiff bases containing both triazole and imidazole (B134444) ring systems. fabad.org.tr

Formation of Conjugated Systems

The aldehyde group is ideally suited for creating extended π-conjugated systems through reactions that form carbon-carbon or carbon-nitrogen double bonds. These conjugated products are of interest for their potential applications in materials science and as intermediates in multi-step syntheses.

The Knoevenagel condensation is a cornerstone reaction for this purpose. tandfonline.com It involves the reaction of this compound with active methylene compounds, such as malonic acid or its esters, in the presence of a basic catalyst like piperidine (B6355638) or an ammonium (B1175870) salt. tandfonline.comresearchgate.nettandfonline.com This reaction yields an α,β-unsaturated carbonyl compound, extending the conjugation of the aromatic ring. For instance, the Knoevenagel-Doebner modification, using malonic acid with piperidine and pyridine, results in a cinnamic acid derivative after condensation and subsequent decarboxylation. tandfonline.com Greener protocols have been developed using catalysts like ammonium bicarbonate to avoid harsher reagents. researchgate.nettandfonline.com

Schiff base formation is another key method for synthesizing conjugated systems. The condensation of this compound with various primary amines, such as p-aminobenzoic acid, results in imine products where the C=N double bond is in conjugation with the aromatic ring. researchgate.net These reactions are typically carried out in a suitable solvent like ethanol and can sometimes be accelerated by a catalytic amount of acid. fabad.org.tr The resulting conjugated Schiff bases can exhibit interesting electronic and optical properties.

| Reaction Type | Reactant(s) | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | Malonic acid | Piperidine/Pyridine or Ammonium Bicarbonate tandfonline.comresearchgate.nettandfonline.com | Substituted Cinnamic Acid |

| Knoevenagel Condensation | Ethyl acetoacetate | 2-Aminopyridine/Water clockss.org | 2-Aryl-β-ketoester |

| Schiff Base Formation | p-Aminobenzoic acid | Solvent-free (supersonic impacting) or Ethanol researchgate.net | Conjugated Imine |

| Schiff Base Formation | 5-Substituted-4-amino-1,2,4-triazol-3-one | Acetic acid/Ethanol fabad.org.tr | Triazole-substituted Imine |

Applications in Specialized Research Fields

Medicinal Chemistry Research and Drug Discovery

3,4-Dimethoxy-5-nitrobenzaldehyde serves as a crucial starting material and intermediate in the synthesis of a variety of compounds investigated for their therapeutic potential. Its specific arrangement of methoxy (B1213986), nitro, and aldehyde groups on the benzene (B151609) ring allows for diverse chemical modifications, leading to the development of molecules with targeted biological activities.

The 3,4,5-trimethoxyphenyl group is a known feature in several potent anti-tumor agents, valued for its ability to interact with tubulin and inhibit its polymerization. While direct synthesis from this compound is a specific pathway, the broader class of related compounds underscores the importance of this substitution pattern. For instance, a series of 3′,4′,5′-trimethoxy flavonoid benzimidazole (B57391) derivatives have been designed and synthesized, showing potential as anti-tumor agents. nih.gov In one study, a specific derivative, compound 15, demonstrated significant antiproliferative activity against various human cancer cell lines, including gastric, breast, and hepatoma cells. nih.gov This compound was found to induce apoptosis and cause cell cycle arrest in the G1 phase in mouse gastric cancer cells, highlighting its potential mechanism of action. nih.gov Further research has established an extensive structure-activity relationship (SAR) for curcumin (B1669340) analogs, some of which feature dimethoxy substitutions on the phenyl rings, indicating their potential as drug candidates for prostate cancer.

Table 1: Examples of Anti-tumor Agent Precursors and Derivatives

| Precursor/Related Moiety | Synthesized Compound Class | Example Compound | Observed In Vitro Activity | Mechanism of Action |

|---|---|---|---|---|

| 3',4',5'-trimethoxy flavonoids | Flavonoid benzimidazole derivatives | Compound 15 | IC50 values: 20.47 µM (MGC-803), 43.42 µM (MCF-7), 35.45 µM (HepG-2) nih.gov | Induces apoptosis, cell cycle arrest at G1 phase nih.gov |

The 3,4,5-trimethoxybenzyl moiety, structurally related to this compound, is found in compounds with notable anti-inflammatory properties. mdpi.com This structural feature has been incorporated into derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) to enhance their activity. mdpi.comnih.gov For example, esterifying NSAIDs like ibuprofen (B1674241) and ketoprofen (B1673614) with 3,4,5-trimethoxybenzyl alcohol has been shown to produce compounds with more potent anti-inflammatory effects than the parent drugs. mdpi.com A ketoprofen derivative, in particular, demonstrated a 91% reduction in rat paw edema in an in vivo model, compared to a 47% reduction by ketoprofen alone. mdpi.comnih.gov These novel derivatives often exhibit enhanced inhibition of the COX-2 enzyme, a key target in inflammatory pathways. mdpi.com The improved activity is linked to the structural modification, which can lead to more effective binding within the active site of COX-2. mdpi.comnih.gov

The dimethoxy-substituted benzene ring is a core component in the design of new antimicrobial agents. Research into N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, which are synthesized from 3,4-dimethoxybenzoic acid, has shown promising antibacterial and antifungal activities. nih.gov These compounds were designed to target the multidrug efflux pump (MATE), a mechanism by which bacteria can develop resistance to drugs. nih.gov Several derivatives in this class exhibited significant inhibitory effects against a range of pathogens, including S. aureus, E. coli, and C. albicans. nih.gov Similarly, derivatives of 1,2,4-triazole (B32235) containing a dimethoxy-phenyl group have been synthesized and shown to possess antimicrobial properties, with some compounds showing activity superior to standard agents like ketoconazole.

This compound is a key precursor in the synthesis of potent xanthine (B1682287) oxidase (XO) inhibitors. XO is a critical enzyme in purine (B94841) metabolism that produces uric acid; its overactivity can lead to hyperuricemia and gout. nih.govnih.govmdpi.com

A significant application is in the synthesis of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease, which also relies on intermediates derived from nitrocatechol structures. ias.ac.inepo.org A new synthesis for Entacapone has been developed starting from this compound. ias.ac.in In this process, the aldehyde is condensed with ethyl cyanoacetate (B8463686) to form ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl) prop-2-enoate. ias.ac.in This intermediate is then subjected to amine-mediated demethylation to yield the final active product. ias.ac.in

Furthermore, the demethylated derivative of this compound, which is 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) (DHNB), is itself a potent inhibitor of xanthine oxidase. nih.govnih.gov Studies have shown that DHNB potently inhibits XO activity with an IC₅₀ value of 3 μM and displays a mixed-type inhibition mechanism. nih.govnih.govresearchgate.net Structure-activity relationship studies have confirmed that the catechol moiety and the nitro group at the C-5 position are essential for this strong inhibitory activity. nih.govnih.gov

Table 2: Synthesis and Activity of Xanthine Oxidase Inhibitors

| Precursor | Intermediate/Derivative | Target Enzyme | Observed Activity |

|---|---|---|---|

| This compound | Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl) prop-2-enoate | Catechol-O-methyltransferase (COMT) | Serves as a precursor for the COMT inhibitor Entacapone. ias.ac.in |

| 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB) | (itself) | Xanthine Oxidase (XO) | Potent mixed-type inhibitor with an IC₅₀ value of 3 μM. nih.govnih.gov |

The structural framework of this compound is relevant to the development of agents for neurodegenerative diseases like Parkinson's disease (PD). nih.govnih.gov PD is characterized by the loss of dopaminergic neurons, and therapeutic strategies often involve dopamine (B1211576) agonists or agents that prevent neurodegeneration. nih.govnih.gov

Entacapone, a drug used in combination therapy for Parkinson's disease, is synthesized from precursors related to this compound. epo.org It acts as a COMT inhibitor, preventing the breakdown of levodopa (B1675098) and thereby increasing its availability to the brain. epo.org The synthesis of Entacapone involves the condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethylamino-cyano-acetamide. epo.org 3,4-dihydroxy-5-nitrobenzaldehyde can be prepared via the demethylation of methoxy precursors. ias.ac.inepo.orggoogle.com

Research has also focused on developing neuroprotective agents that can prevent neuron loss. Studies on novel D3 receptor-preferring agonists have shown that these compounds can protect against neurodegeneration in animal models of Parkinson's disease. nih.gov While not directly synthesized from it, the molecular scaffolds of some neuroprotective agents share features with derivatives of this compound, suggesting its utility as a foundational structure for creating new therapeutic candidates for diseases like Parkinson's and Alzheimer's. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, the position and nature of substituents on the aromatic ring play a pivotal role in their biological efficacy.

Research on related nitroaromatic compounds has demonstrated that the presence and position of the nitro group are critical for their biological activity. For instance, in a study on nitro-derivatives of various heterocyclic compounds, the position of the nitro group significantly influenced their mutagenic activity. nih.gov Generally, nitro groups at certain positions enhance the activity, while at other positions, they may lead to weak or no activity. nih.gov

In the case of this compound, the interplay between the electron-withdrawing nitro group at position 5 and the electron-donating methoxy groups at positions 3 and 4 creates a unique electronic environment. SAR studies on analogous compounds, such as nitroimidazoles, have revealed that modifications to the substituents can drastically alter their aerobic and anaerobic activities against pathogens like Mycobacterium tuberculosis. nih.gov For example, the addition of a lipophilic side chain to the nitroimidazole core was found to be essential for aerobic activity. nih.gov

These findings suggest that derivatization of the aldehyde group or modification of the methoxy groups in this compound could lead to compounds with enhanced and selective biological activities. The following table summarizes the key structural features and their potential impact on biological activity based on analogous compounds.

| Structural Feature | Potential Impact on Biological Activity |

| Nitro Group Position | Critical for activity, with the meta position often showing significant effects. |

| Methoxy Groups | Influence solubility and electronic properties, potentially modulating target binding. |

| Aldehyde Group | A reactive site for derivatization to create Schiff bases, hydrazones, etc., with diverse biological activities. |

| Additional Substituents | Introduction of lipophilic or other functional groups can enhance potency and selectivity. |

Elucidation of Biological Interaction Mechanisms

Understanding how a compound interacts with biological targets at a molecular level is fundamental for drug development. While the specific biological interaction mechanisms of this compound are not extensively documented, insights can be drawn from studies on structurally related nitroaromatic compounds.

Nitro compounds often exert their biological effects through bioreduction of the nitro group. This process can lead to the formation of reactive nitroso and hydroxylamine (B1172632) intermediates, which can then interact with cellular macromolecules like DNA and proteins. For example, the mutagenic activity of certain nitroaromatics is attributed to the formation of DNA adducts by these reactive metabolites. nih.gov

Furthermore, nitroimidazoles, used as antibacterial and antiprotozoal drugs, are activated under anaerobic conditions. The nitro group is reduced to a nitro radical anion, which can induce DNA damage and inhibit DNA synthesis in pathogens. nih.gov It is plausible that this compound or its derivatives could follow a similar mechanism of action in certain biological systems.

The aldehyde group can also participate in crucial interactions. For instance, it can form Schiff base linkages with amino groups in proteins, potentially inhibiting enzyme function. The study of benzyloxybenzaldehyde derivatives as selective inhibitors of aldehyde dehydrogenase (ALDH) isoforms highlights the importance of the aldehyde scaffold in targeting specific enzymes.

Material Science Research

The unique electronic and structural characteristics of this compound also make it a promising candidate for applications in material science, particularly in the development of advanced polymers and optoelectronic materials.

Precursors for Polymers with Tunable Electronic Properties

Conjugated polymers are a class of organic materials that possess semiconductor properties, making them suitable for various electronic applications. The synthesis of such polymers often involves the use of aromatic monomers that can be linked together to form an extended π-conjugated system.

This compound, with its reactive aldehyde group, can be used as a monomer in the synthesis of polyazomethines, also known as poly(Schiff base)s. These polymers are characterized by the presence of an azomethine (-C=N-) linkage in their backbone. The electronic properties of polyazomethines can be tuned by varying the structure of the aldehyde and amine monomers. A study on poly(azomethine ester)s with a pendent dimethoxy benzylidene group demonstrated that such polymers can exhibit good thermal stability and liquid crystalline properties, which are desirable for opto-electronic applications. scirp.org

The presence of the electron-withdrawing nitro group and electron-donating methoxy groups in the this compound monomer unit can introduce an intramolecular charge transfer character into the polymer backbone. This charge transfer can influence the polymer's electronic band gap and conductivity. By carefully selecting the co-monomer, it is possible to create polymers with tailored electronic properties for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). msstate.edumdpi.com

Applications in Optoelectronic Materials

The field of optoelectronics relies on materials that can interact with light to produce an electrical signal or vice versa. researchgate.netrsc.org The structural features of this compound make it and its derivatives interesting for applications in this area, particularly in nonlinear optics (NLO).

Nonlinear optical materials have properties that change with the intensity of incident light. Organic molecules with a donor-π-acceptor (D-π-A) structure are known to exhibit significant NLO responses. In this compound, the methoxy groups act as electron donors and the nitro group as an electron acceptor, connected through the π-system of the benzene ring.

Schiff bases derived from substituted benzaldehydes have been shown to possess third-order NLO properties. nih.govnih.gov For example, a Schiff base synthesized from 2-hydroxy-3-methoxybenzaldehyde (B140153) exhibited a significant nonlinear refractive index and absorption coefficient. nih.gov The intramolecular charge transfer within these molecules is a key factor contributing to their NLO response. It is therefore highly probable that Schiff bases derived from this compound would also display interesting NLO properties, making them suitable for applications in optical switching and optical limiting.

Furthermore, Schiff bases of a related compound, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, have been synthesized and their fluorescence properties studied. researchgate.net This suggests that derivatives of this compound could also be explored for their potential as fluorescent materials in sensing and imaging applications.

The following table summarizes the potential applications of this compound in material science.

| Application Area | Rationale | Potential Products |

| Conductive Polymers | Can act as a monomer for polyazomethines with tunable electronic properties due to its donor-acceptor structure. | Organic semiconductors for OFETs, OPVs. |

| Optoelectronic Materials | Derivatives can exhibit nonlinear optical and fluorescent properties. | Materials for optical switches, optical limiters, and fluorescent sensors. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each proton and carbon atom within the 3,4-Dimethoxy-5-nitrobenzaldehyde molecule.

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is highly dependent on its local electronic environment. The electron-withdrawing effects of the nitro and aldehyde groups, combined with the electron-donating effects of the methoxy (B1213986) groups, result in a distinct pattern of signals for this compound.

The spectrum is characterized by three main regions:

Aldehyde Proton: A highly deshielded proton of the formyl group (-CHO) appears as a sharp singlet in the downfield region, typically between δ 9.8 and 10.1 ppm. oxinst.comrsc.org Its singlet nature indicates no adjacent protons.

Aromatic Protons: The benzene (B151609) ring contains two protons. Due to their positions relative to the substituents, they are expected to appear as distinct signals in the aromatic region (δ 7.0-8.0 ppm). Their splitting pattern, likely appearing as singlets or doublets with a small meta-coupling constant, provides information about their relative positions on the ring.

Methoxy Protons: The two methoxy groups (-OCH₃) are in different chemical environments and are therefore expected to produce two separate sharp singlets, each integrating to three protons. These signals typically appear in the region of δ 3.8 to 4.0 ppm. rsc.org

| Proton Type | Expected Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| Aldehyde (CHO) | ~9.9 | Singlet (s) | 1H |

| Aromatic (Ar-H) | ~7.5 - 7.8 | Singlet (s) or Doublet (d) | 1H |

| Aromatic (Ar-H) | ~7.3 - 7.6 | Singlet (s) or Doublet (d) | 1H |

| Methoxy (OCH₃) | ~3.9 | Singlet (s) | 3H |

| Methoxy (OCH₃) | ~3.9 | Singlet (s) | 3H |

¹³C NMR spectroscopy provides a detailed map of the carbon framework of the molecule. Due to the wide range of chemical shifts and the common use of proton decoupling, the spectrum typically shows a single peak for each unique carbon atom. oregonstate.edu

The key signals in the ¹³C NMR spectrum of this compound are:

Carbonyl Carbon: The aldehyde carbonyl carbon (C=O) is significantly deshielded and appears far downfield, generally in the δ 190-193 ppm range. oxinst.comrsc.org

Aromatic Carbons: The six carbons of the benzene ring are non-equivalent and give rise to six distinct signals. The carbons directly attached to the electron-withdrawing nitro group and the electron-donating oxygen atoms of the methoxy groups are found at lower field (δ 140-160 ppm), while the other aromatic carbons appear between δ 110 and 140 ppm. wisc.edu

Methoxy Carbons: The two methoxy carbons (-OCH₃) are shielded relative to the aromatic carbons and typically resonate in the δ 55-65 ppm region. rsc.org

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~191 |

| Aromatic (C-NO₂) | ~153 |

| Aromatic (C-OCH₃) | ~140 - 155 |

| Aromatic (C-H, C-C) | ~110 - 135 |

| Methoxy (OCH₃) | ~56 |

To make unambiguous assignments of the ¹H and ¹³C spectra, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. In the case of this compound, it would confirm the coupling relationships (or lack thereof) between the aromatic protons. oxinst.comoxinst.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for definitively assigning the aromatic C-H signals and confirming the methoxy proton-carbon connections.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. rsc.org

Key vibrational frequencies include:

Aldehyde C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group appears around 1700-1710 cm⁻¹. researchgate.net

Nitro Group N-O Stretches: The nitro group (-NO₂) is identified by two distinct and strong absorption bands: one for the asymmetric stretch, typically appearing near 1520-1540 cm⁻¹, and another for the symmetric stretch, found around 1340-1360 cm⁻¹. orientjchem.org

Aromatic C-O Stretch: The stretching vibrations of the aryl-ether linkages of the methoxy groups produce strong bands in the fingerprint region, typically around 1200-1300 cm⁻¹.

Aldehyde C-H Stretch: The C-H bond of the aldehyde group shows characteristic weak bands near 2820 cm⁻¹ and 2720 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C=O Stretch | ~1705 | Strong |

| Nitro | Asymmetric N-O Stretch | ~1530 | Strong |

| Nitro | Symmetric N-O Stretch | ~1350 | Strong |

| Aryl Ether | C-O Stretch | ~1250 | Strong |

| Aldehyde | C-H Stretch | ~2720 and ~2820 | Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern. The molecular formula of this compound is C₉H₉NO₅, corresponding to a molecular weight of approximately 211.17 g/mol . nih.gov

In electron ionization (EI) mass spectrometry, the spectrum would show a molecular ion peak (M⁺) at m/z = 211. The molecule then undergoes predictable fragmentation, with major pathways including:

Loss of a nitro group (•NO₂, 46 Da), resulting in a fragment ion at m/z 165.

Loss of a formyl radical (•CHO, 29 Da), leading to a fragment at m/z 182.

Loss of a methyl radical (•CH₃, 15 Da) from one of the methoxy groups, yielding a peak at m/z 196.

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This hyphenated technique is ideal for assessing the purity of volatile and thermally stable compounds like this compound. researchgate.net

In a GC-MS analysis, a sample is vaporized and passed through a long capillary column (the GC component), which separates the mixture based on the components' boiling points and interactions with the column's stationary phase. For a pure sample of this compound, the resulting chromatogram would show a single, sharp peak at a specific retention time. As the compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that peak. This spectrum serves as a definitive confirmation of the compound's identity. researchgate.net Furthermore, by integrating the area of the peak and comparing it to a calibration curve generated with standards of known concentration, GC-MS can be used for precise quantitative analysis. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state conformation and packing of a molecule.

A thorough search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), indicates that a complete single-crystal X-ray diffraction study for this compound has not been reported. Therefore, detailed experimental crystallographic data, such as the crystal system, space group, and precise atomic coordinates, are not available at this time.

Were the data available, a crystallographic information file (CIF) would provide a standard format for the results. The analysis would reveal the planarity of the benzene ring and the orientation of the aldehyde, nitro, and methoxy functional groups relative to the ring. It would also elucidate the intermolecular forces, such as C-H···O hydrogen bonds or π-π stacking interactions, that govern the crystal packing. This information is invaluable for correlating the solid-state structure with the compound's physical properties.

Although experimental data is not currently available, theoretical calculations could predict the likely solid-state structure and packing of this compound. Such computational studies can provide valuable insights but await experimental verification through X-ray crystallography.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. However, specific DFT studies detailing the electronic structure, frontier orbitals, vibrational frequencies, or electrostatic potential surface of 3,4-Dimethoxy-5-nitrobenzaldehyde are not extensively reported in the reviewed literature.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity and kinetic stability. The energy difference between them, the HOMO-LUMO gap, indicates the energy required for electronic excitation. A smaller gap generally implies higher reactivity.

A dedicated frontier molecular orbital analysis for this compound, including its specific HOMO-LUMO energy gap values, has not been identified in the searched scientific literature.

Vibrational Frequency Predictions and Spectral Simulations

DFT calculations are frequently used to predict the vibrational spectra (infrared and Raman) of molecules. These theoretical predictions help in the assignment of experimental spectral bands to specific molecular vibrations.

A computational study presenting predicted vibrational frequencies and simulated spectra for this compound is not available in the reviewed literature.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

An analysis of the electrostatic potential surface specifically for this compound has not been found in the surveyed scientific publications.

Molecular Docking Studies for Ligand-Target Interactions

While direct molecular docking studies of this compound are not prominent, the compound is a key intermediate in the synthesis of potent inhibitors targeting transthyretin (TTR), a protein implicated in amyloidosis. researchgate.netnih.govtesisenred.net Derivatives, such as analogues of Tolcapone (B1682975), are synthesized from this compound and then evaluated computationally and experimentally for their ability to bind to and stabilize the TTR tetramer. nih.govacs.org

These docking studies aim to understand the interactions between the synthesized ligands and the amino acid residues within the TTR binding pocket. The 3,4-dihydroxy-5-nitrophenyl moiety, derived from the parent aldehyde, typically positions itself at the entrance of the binding site (HBP1), where it can form crucial hydrogen bonds. nih.govacs.org For instance, in studies of Tolcapone analogues, this part of the molecule is shown to interact with residues like Lysine 15 (Lys15), which helps to stabilize the protein-ligand complex. nih.gov The design of these inhibitors often involves modifying the other phenyl ring to optimize interactions deeper within the binding site's halogen-binding pockets (HBP3). acs.org

Below is a summary of key interactions observed for TTR inhibitors derived from precursors like this compound.

| Target Protein | Ligand Class | Key Interacting Residues | Binding Pocket Occupied |

| Transthyretin (TTR) | Tolcapone Analogues | Lys15, Glu54, Thr119, Ser117 | HBP1, HBP3 |

| Transthyretin (TTR) | Diflunisal Analogues | Lys15 | HBP1, HBP2 |

| Transthyretin (TTR) | Tafamidis Analogues | Lys15 | HBP1, HBP3/3' |

This table represents interactions of complex derivatives and not this compound itself.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline States

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It provides insights into how molecules pack in the solid state and the nature of the forces holding them together, such as hydrogen bonds and van der Waals contacts.

A crystal structure determination and corresponding Hirshfeld surface analysis for this compound have not been reported in the reviewed scientific literature. Such an analysis has been performed on the related compound 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, revealing the importance of O—H⋯O hydrogen bonds in its crystal packing. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, untested compounds and to guide the design of more potent molecules.

While derivatives of this compound are developed as inhibitors for enzymes like catechol-O-methyltransferase (COMT), specific QSAR studies detailing the modeling of these derivatives were not identified in the surveyed literature. google.com The development of such inhibitors often involves exploring how different substituents affect binding affinity and biological function, a process that is amenable to QSAR analysis. google.com

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 3,4-Dimethoxy-5-nitrobenzaldehyde often involves the methylation of 5-nitrovanillin (B156571). One documented method involves reacting 5-nitrovanillin with dimethyl sulfate (B86663) in the presence of sodium hydroxide (B78521) and a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in a biphasic system of dichloromethane (B109758) and water. nih.govtesisenred.netresearchgate.net While effective, this method utilizes hazardous reagents like dimethyl sulfate.

Future research is increasingly focused on developing greener and more sustainable synthetic pathways. This includes the exploration of:

Eco-friendly Methylating Agents: Replacing traditional methylating agents with greener alternatives, such as dimethyl carbonate, which is less toxic and has more benign byproducts.

Biocatalysis: Employing enzymes, such as O-methyltransferases, to perform the methylation step with high specificity and under mild reaction conditions, reducing the need for harsh chemicals and protecting groups.

Photocatalysis and Electrosynthesis: Investigating light- or electricity-driven reactions to activate the starting materials, potentially leading to more efficient and environmentally friendly synthetic processes.

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability of sustainable synthetic methods.

The development of such novel routes is crucial for making the production of this compound and its derivatives more economical and environmentally responsible.

Exploration of Undiscovered Biological Targets and Pathways

This compound serves as a key building block for molecules with significant biological activity. Its derivatives have shown promise in several therapeutic areas, indicating the potential for discovering new biological targets and cellular pathways influenced by this chemical scaffold.

One of the most prominent applications is in the development of inhibitors of transthyretin (TTR) amyloidogenesis, a condition linked to familial and senile systemic amyloidosis. nih.govresearchgate.netacs.org The nitro-substituted aromatic ring is a key feature in potent TTR stabilizers. nih.govacs.org

Furthermore, this aldehyde has been utilized in the synthesis of fluorescent chemical probes. google.comwhiterose.ac.uk These probes are designed to investigate the molecular mechanisms of antibiotic action and resistance, particularly concerning bacterial cell wall biosynthesis. whiterose.ac.uk By incorporating this moiety into fluorescent dyes like BODIPY, researchers can create tools for imaging and tracking biological processes, such as glycoconjugate trafficking in cells. google.comgoogle.comgoogleapis.com

Future research will likely focus on:

Screening libraries of this compound derivatives against a wide range of biological targets to identify novel activities.

Investigating its potential role in modulating other protein misfolding diseases beyond TTR amyloidosis.

Exploring its use as a precursor for compounds targeting enzymes involved in cancer or inflammatory pathways.

Elucidating the cellular uptake and metabolic fate of derivatives to understand their broader biological implications.

Rational Design and Synthesis of Advanced Derivatives with Enhanced Efficacy and Selectivity

The rational design of advanced derivatives of this compound is a key area of ongoing research, aimed at improving the potency and selectivity of biologically active compounds. A prime example is the development of next-generation transthyretin (TTR) stabilizers based on the tolcapone (B1682975) scaffold, which features a related 3,4-dihydroxy-5-nitrophenyl ring. nih.govacs.org

By combining rational design with molecular dynamics (MD) simulations, researchers have created novel halogenated analogues with significantly enhanced binding affinity for TTR. acs.org The design strategy involves modifying specific parts of the molecule to optimize interactions within the TTR binding pocket. For instance, replacing a methyl group with halogen atoms can lead to stronger halogen bonding and a more favorable enthalpic contribution to binding. acs.org

The table below illustrates the principles of rational design, showing how modifications to a parent structure can lead to derivatives with improved properties.

| Derivative Type | Design Rationale | Observed Outcome | Reference |

| Halogenated Analogues | To enhance binding affinity through halogen bonding in the TTR pocket. | Increased tetramer stability and higher affinity compared to the parent compound. | acs.org |

| Chimeric Molecules | Combining structural features from different potent TTR binders (e.g., tolcapone and tafamidis). | Creation of novel molecules with potentially synergistic binding characteristics. | acs.org |

Future efforts in this area will concentrate on:

Employing computational modeling and artificial intelligence to predict the biological activity of virtual derivatives before their synthesis.

Developing synthetic strategies that allow for the precise and flexible introduction of various functional groups onto the this compound core.

Creating derivatives with improved pharmacokinetic properties, such as better solubility and metabolic stability.

Integration of this compound into Supramolecular Architectures

The unique electronic and structural features of this compound make it an attractive candidate for incorporation into supramolecular architectures. The aromatic ring, coupled with its functional groups, can participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are the driving forces for self-assembly.

While direct research on the supramolecular chemistry of this compound is still an emerging field, the principles of self-assembly have been demonstrated with related catechol derivatives. nih.govtesisenred.netresearchgate.netacs.org This suggests that the 3,4-Dimethoxy-5-nitrophenyl moiety could be used to create ordered, functional structures on a nanoscopic scale.

Potential future applications in supramolecular chemistry include:

Crystal Engineering: Using the aldehyde as a building block to design crystalline materials with specific optical or electronic properties.

Self-Assembled Monolayers: Forming organized layers on surfaces to create functional interfaces for sensors or electronic devices.

Gels and Liquid Crystals: Developing soft materials where the molecules are arranged in a specific, ordered manner, leading to novel material properties.

Drug Delivery Systems: Incorporating the moiety into self-assembling systems, such as micelles or vesicles, for the targeted delivery of therapeutic agents.

Application of Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

Advanced spectroscopic and imaging techniques are indispensable for characterizing this compound and its derivatives, as well as for visualizing their behavior in biological systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of this compound and its reaction products. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of synthesized molecules. ias.ac.ingoogle.com For instance, ¹H NMR spectra of derivatives can provide detailed information about the chemical environment of each proton. google.comgoogle.com

The table below summarizes the key spectroscopic techniques and their applications.

| Technique | Application | Findings/Potential | Reference |

| NMR Spectroscopy | Structural elucidation of derivatives. | Confirms molecular structure and purity. Used to study E/Z isomerism in derivatives. | ias.ac.ingoogle.com |

| Fluorescence Imaging | Visualizing biological processes in cells. | Derivatives used to create fluorescent probes for imaging glycoconjugates and studying antibiotic action. | google.comgoogle.comgoogleapis.com |

| X-ray Crystallography | Determining the three-dimensional structure of molecules. | Crystal structures of derivatives complexed with proteins reveal key binding interactions. | acs.orgwhiterose.ac.uk |

The integration of the 3,4-Dimethoxy-5-nitrophenyl group into fluorescent probes is a particularly powerful application. google.comgoogle.comgoogleapis.com These probes, often based on dyes like BODIPY, allow for the high-resolution imaging of cellular components and processes using techniques like confocal microscopy. google.comgoogle.com This enables researchers to track the distribution and interactions of these molecules within living cells in real-time.

Future research will likely leverage more advanced techniques, such as:

Super-resolution microscopy to visualize the interactions of fluorescently-labeled derivatives with their biological targets at the nanoscale.

In situ NMR to monitor reactions involving this compound in real-time, providing mechanistic insights.

Mass spectrometry imaging to map the distribution of the compound and its metabolites in tissues.

Mechanistic Understanding of Compound and Derivative Interactions at the Molecular Level

A deep understanding of how derivatives of this compound interact with their biological targets at the molecular level is critical for the development of more effective therapeutic agents. Research into transthyretin (TTR) stabilizers provides an excellent case study.

The crystal structure of TTR complexed with inhibitors derived from the related 3,4-dihydroxy-5-nitrophenyl scaffold reveals the precise nature of these interactions. acs.org The nitrophenyl ring is positioned in a halogen binding pocket (HBP1) where it can form hydrogen bonds with the side chain of specific amino acid residues, such as Lysine 15 (Lys15). nih.govacs.org These interactions are crucial for stabilizing the TTR tetramer and preventing its dissociation into amyloidogenic monomers. acs.org

The key molecular interactions are summarized below:

| Interaction Type | Interacting Groups | Significance | Reference |

| Hydrogen Bonding | Nitrophenyl moiety with Lys15 in TTR. | Stabilizes the protein-ligand complex. | nih.govacs.org |

| Salt Bridge | Carboxy group of some ligands with Lys15. | Enhances binding affinity. | nih.govacs.org |

| Halogen Bonding | Halogen substituents with residues in the binding pocket. | Increases binding affinity and provides a favorable enthalpic contribution. | acs.org |

Future research will focus on:

Combining crystallography, NMR, and MD simulations to build a comprehensive, dynamic picture of ligand-target interactions.

Investigating the role of water molecules in mediating protein-ligand binding.

Applying these mechanistic studies to other potential biological targets of this compound derivatives to understand their broader pharmacological profile.

Q & A

Q. What are the key physical-chemical properties of 3,4-Dimethoxy-5-nitrobenzaldehyde relevant to experimental design?

The compound (C₉H₉NO₅) has a molecular weight of 211.17 g/mol, a boiling point of 372.2 ± 42.0 °C, and a density of 1.3 ± 0.1 g/cm³. Its polar surface area (PSA) of 81.35 Ų and LogP of 1.89 suggest moderate hydrophobicity, influencing solubility in organic solvents like ethanol. These properties guide solvent selection for reactions and purification methods such as recrystallization or column chromatography .

Q. How should this compound be stored to maintain stability?

Store the compound at 2–8°C in a tightly sealed, dry container protected from light and moisture. These conditions prevent degradation of the nitro and aldehyde functional groups, which are sensitive to hydrolysis and photolytic reactions .

Q. What synthetic routes are commonly used to prepare this compound?

A typical method involves nitration of 3,4-dimethoxybenzaldehyde (veratraldehyde) using mixed nitric-sulfuric acid. Reaction monitoring via TLC or HPLC is critical to control nitration regioselectivity. Post-synthesis, purification via recrystallization (e.g., using ethanol/water) ensures high purity (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Q. How does the nitro group influence the compound’s reactivity in electrophilic substitution reactions?

The electron-withdrawing nitro group deactivates the aromatic ring, directing subsequent substitutions (e.g., bromination) to the less hindered positions. Computational studies (DFT) can predict regioselectivity by analyzing charge distribution .

Advanced Research Questions

Q. What strategies resolve contradictions in reported melting points or solubility data?

Use differential scanning calorimetry (DSC) to determine precise melting points and dynamic vapor sorption (DVS) to assess hygroscopicity. Cross-validate with literature from authoritative databases (e.g., NIST) to address discrepancies .

Q. How can this compound serve as a precursor for heterocyclic compounds?

The aldehyde group participates in condensation reactions (e.g., with hydrazines to form hydrazones) or Knoevenagel reactions to generate α,β-unsaturated carbonyl intermediates. These are precursors for pyrimidines or indole derivatives relevant to drug discovery .

Q. What role does this compound play in synthesizing photoactive materials?

The nitro group’s electron-deficient nature enables charge-transfer complex formation with electron-rich aromatics. Such complexes are explored in organic semiconductors or light-responsive molecular switches .

Q. How do solvent effects impact the compound’s reactivity in nucleophilic additions?

Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic attacks on the aldehyde. Kinetic studies under varying solvent dielectric constants can optimize reaction rates .

Q. What computational tools predict the compound’s behavior under reducing conditions?

Density Functional Theory (DFT) calculates reduction potentials of the nitro group to amine, aiding in designing catalytic hydrogenation protocols. Solvent models (e.g., COSMO-RS) refine predictions of reaction pathways .

Q. How can conflicting HPLC retention data be harmonized across laboratories?

Standardize chromatographic conditions (e.g., C18 column, 60:40 acetonitrile/water mobile phase, UV detection at 254 nm). Interlaboratory studies using certified reference materials improve reproducibility .

Q. What are the mechanistic implications of nitro group meta-directing effects in cross-coupling reactions?

The nitro group’s meta-directing nature influences Suzuki-Miyaura coupling sites. Mechanistic studies using kinetic isotope effects (KIE) or Hammett plots elucidate electronic contributions to regioselectivity .

Methodological Guidance

Designing a stability study for this compound under varying pH conditions:

- Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C/40°C.

- Monitor degradation via HPLC-UV at intervals (0, 7, 14 days).

- Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under storage conditions .

Optimizing catalytic reduction of the nitro group to amine:

- Screen catalysts (e.g., Pd/C, Raney Ni) under H₂ (1–10 atm) in ethanol/THF.

- Use in situ FT-IR to track nitro-to-amine conversion.

- Post-reduction, isolate the amine via acid-base extraction .

Analyzing nitro group orientation in crystal structures:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings